Cas no 1270318-83-6 (2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid)

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid
- Benzeneacetic acid, α-amino-4-fluoro-2-methoxy-
- 1270318-83-6
- AKOS006322727
- EN300-1867130
-
- インチ: 1S/C9H10FNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
- InChIKey: VRHRVGRXJLJIIR-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=CC=1OC)(N)C(=O)O
計算された属性
- 精确分子量: 199.06447134g/mol
- 同位素质量: 199.06447134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.6
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.332±0.06 g/cm3(Predicted)
- Boiling Point: 329.0±42.0 °C(Predicted)
- 酸度系数(pKa): 1.75±0.10(Predicted)
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867130-0.5g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1867130-1.0g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 1g |
$871.0 | 2023-06-01 | ||
Enamine | EN300-1867130-10.0g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 10g |
$3746.0 | 2023-06-01 | ||
Enamine | EN300-1867130-0.05g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1867130-1g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1867130-2.5g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1867130-0.1g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1867130-5.0g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 5g |
$2525.0 | 2023-06-01 | ||
Enamine | EN300-1867130-10g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1867130-5g |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
1270318-83-6 | 5g |
$1821.0 | 2023-09-18 |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acidに関する追加情報
Introduction to 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid (CAS No. 1270318-83-6)
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid, identified by its CAS number 1270318-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes both an amino group and a fluoro-substituted aromatic ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and development.
The molecular structure of 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid consists of a central acetic acid moiety, modified by the attachment of an amino group at the alpha position and a fluorinated methoxyphenyl group at the beta position. This arrangement creates a molecule with potential bioactivity that has not yet been fully elucidated. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in many pharmaceutical compounds, suggesting that this derivative may exhibit promising pharmacokinetic profiles.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage fluorinated aromatic structures to improve drug efficacy and selectivity. 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid represents an emerging candidate in this area, with its unique combination of functional groups offering potential advantages over existing compounds. Preliminary studies have indicated that this molecule may interact with biological targets in ways that could be beneficial for treating various diseases, including inflammatory disorders and metabolic conditions.
One of the most compelling aspects of 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is its potential as a scaffold for further chemical modification. Researchers have been exploring ways to derivatize this compound to enhance its bioactivity or to fine-tune its pharmacological properties. For instance, modifications to the aromatic ring or the amino group could lead to derivatives with improved solubility, reduced toxicity, or enhanced target specificity. Such modifications are critical steps in the drug development process, as they can significantly influence how a compound behaves in vivo.
The synthesis of 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have enabled chemists to construct the desired molecular framework with high precision. These advancements are crucial for ensuring that researchers can access sufficient quantities of the compound for both preclinical and clinical studies.
From a pharmacological perspective, 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid has shown promise in early-stage investigations as a potential therapeutic agent. Its structural features suggest that it may interact with enzymes or receptors involved in disease pathways, potentially leading to novel treatment strategies. For example, studies have hinted at its ability to modulate inflammatory responses by interacting with cytokine receptors or by inhibiting key enzymes involved in pro-inflammatory signaling cascades. Such interactions could make it a valuable candidate for conditions like rheumatoid arthritis or other chronic inflammatory diseases.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to significant improvements in their pharmacological properties. In the case of 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid, the fluorine atom is strategically positioned on the aromatic ring, which could enhance binding interactions with biological targets while also improving metabolic stability. These attributes are particularly important for designing drugs that require prolonged circulation times or resistance to enzymatic degradation.
As research into 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid progresses, it is likely that new applications will emerge, further solidifying its importance in pharmaceutical development. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in unlocking the full potential of this compound. By combining expertise across these disciplines, researchers can optimize synthetic routes, identify new bioactivities, and ultimately bring novel therapeutic agents to patients who need them.
The future prospects for CAS No 1270318-83-6 are bright, with ongoing studies exploring its applications in various therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly critical role in addressing unmet medical needs. The unique structural features and functional groups present in 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid make it a compelling subject for further investigation, offering hope for innovative treatments across multiple disease indications.
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